MC-vc-PAB-Tubulysin M is a conjugate that combines Tubulysin M, a potent cytotoxic peptide, with a cleavable linker known as MC-vc-PAB. This compound is primarily designed for use in antibody-drug conjugates (ADCs), which are therapeutic agents that target cancer cells while minimizing damage to healthy tissues. Tubulysin M is derived from natural products and exhibits significant cytotoxicity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in mammalian cells. The MC-vc-PAB linker enhances the stability of the conjugate in circulation and facilitates the selective release of Tubulysin M within target cells .
The synthesis of MC-vc-PAB-Tubulysin M can be achieved through several methods, often involving a concise, protecting-group-free approach. This method allows for the generation of the conjugate in just a few steps from readily available precursors. The synthesis typically includes:
The synthesis process must ensure that the structural integrity and biological activity of Tubulysin M are maintained post-conjugation. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and analysis of the final product.
The molecular structure of MC-vc-PAB-Tubulysin M consists of three main components:
The structural integrity can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which provide insights into the purity and composition of the compound.
MC-vc-PAB-Tubulysin M undergoes specific chemical reactions primarily during its synthesis and when it interacts with biological systems:
The efficiency of linker cleavage and subsequent release of Tubulysin M can be quantitatively assessed through biochemical assays that measure cytotoxicity against cancer cell lines.
The mechanism of action for MC-vc-PAB-Tubulysin M involves:
Studies indicate that ADCs utilizing this mechanism can achieve significant tumor regression in preclinical models due to their targeted delivery system .
Physical characterization techniques such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may be employed to assess thermal stability and degradation profiles.
MC-vc-PAB-Tubulysin M is primarily utilized in scientific research focused on developing novel ADCs for cancer therapy. Its applications include:
The ADC field has undergone transformative innovation since Paul Ehrlich’s "magic bullet" concept in 1907 [6] [8]. Early efforts (1970s–1990s) faced challenges including immunogenic murine antibodies, unstable linkers, and insufficiently potent payloads. The first FDA-approved ADC, gemtuzumab ozogamicin (2000), targeted CD33 with calicheamicin but was withdrawn due to toxicity/benefit imbalances [4] [6].
The clinical resurgence began with brentuximab vedotin (anti-CD30-MMAE, 2011) and trastuzumab emtansine (anti-HER2-DM1, 2013), validating tubulin inhibitors as preferred payloads for their mechanistic advantages:
Table 1: Key Milestones in ADC Therapeutic Development
Year | ADC | Target | Payload | Significance |
---|---|---|---|---|
2000 | Gemtuzumab ozogamicin | CD33 | Calicheamicin | First FDA-approved ADC; withdrawn (2010), relaunched (2017) |
2011 | Brentuximab vedotin | CD30 | MMAE | Validated tubulin inhibitors as ADC payloads |
2013 | Trastuzumab emtansine | HER2 | DM1 (maytansinoid) | First ADC for solid tumors |
2019 | Enfortumab vedotin | Nectin-4 | MMAE | Highlighted tubulin payloads in epithelial cancers |
2022 | Mirvetuximab soravtansine | FRα | DM4 | Demonstrated activity in platinum-resistant ovarian cancer |
Recent trends show diversification beyond tubulin inhibitors. In 2022, only 25% of new ADCs entering clinical trials used tubulin inhibitors, compared to 51% historically, reflecting increased exploration of DNA-damaging agents and novel payload classes [6] [10].
Tubulysins are tetrapeptide natural products isolated from myxobacteria that bind the vinca site of tubulin. Their incorporation into ADCs addresses limitations of earlier tubulin-targeting payloads:
Table 2: Comparison of Tubulin Inhibitor Payload Classes
Payload | Representative ADC | Avg. IC₅₀ (nM) | MDR Retention | Key Limitation |
---|---|---|---|---|
Maytansinoid | Trastuzumab emtansine | 1–10 | Limited | Hepatic metabolism |
Auristatin | Brentuximab vedotin | 10–100 | Moderate | Neutropenia/neuropathy |
Tubulysin | MC-VC-PAB-Tubulysin M | <1 | High | Metabolic instability (esters) |
Early tubulysin ADCs faced metabolic instability due to hydrolytic cleavage of critical acetate esters (e.g., ADC1 in Table 2 of [2] showed 89% acetate cleavage in mouse plasma at 50 hours). Solutions include:
Structural ComponentsMC-VC-PAB-Tubulysin M (CAS: 1639939-56-2; MW: 1312.57 g/mol; Formula: C₆₆H₉₃N₁₁O₁₅S) integrates three functional domains [1] [5]:
1. **Tubulysin M Payload**: - Binds vinca site of β-tubulin (Kd ≈ nM range) - Contains four subunits: Tuv (D-tyrosine), Tub (thiazole), Tuv (N-methylpiperazine), Mep (methyl epoxide) - Hydrophobic (cLogP > 4) 2. **Protease-Cleavable Linker (MC-vc-PAB)**: - Maleimidocaproyl (MC) spacer: Enhances hydrophobicity/solubility balance - Valine-citrulline (vc) dipeptide: Cleaved by cathepsin B in lysosomes - Para-aminobenzyloxycarbonyl (PAB): Self-immolative spacer enabling 1,6-elimination 3. **Conjugation Handle**: - Maleimide group: Thiol-reactive for cysteine conjugation (DAR = 2–4 typical)
Table 3: Structural and Functional Features of MC-VC-PAB-Tubulysin M
Component | Chemical Role | Biological Function |
---|---|---|
Maleimide | Conjugation site | Covalently binds cysteine residues on antibodies |
Caproyl spacer | Hydrophobic chain | Distances payload from antibody surface |
Valine-citrulline | Dipeptide sequence | Substrate for tumor-associated cathepsin B |
PAB group | Self-immolative spacer | Releases payload via 1,6-elimination post-cleavage |
Tubulysin M | Cytotoxic warhead | Inhibits tubulin polymerization → mitotic catastrophe |
Mechanism of ActionUpon ADC internalization:
Research Significance
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7